molecular formula C20H18Cl2N2O3 B3946975 N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No. B3946975
M. Wt: 405.3 g/mol
InChI Key: LMMRHSYCDIEXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, commonly known as DCDP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCDP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The exact mechanism of action of DCDP is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. One study found that DCDP can bind to a specific receptor in the brain, leading to changes in neurotransmitter levels.
Biochemical and Physiological Effects
DCDP has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and receptors. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DCDP in lab experiments is its ability to selectively target specific proteins and enzymes, allowing researchers to study their function in greater detail. However, one limitation is that DCDP can be difficult to work with due to its low solubility in water.

Future Directions

There are a number of potential future directions for research on DCDP. One area of interest is its potential use in the treatment of certain diseases, such as inflammation and pain. Additionally, further research is needed to fully understand the mechanism of action of DCDP and its potential interactions with other compounds.

Scientific Research Applications

DCDP has been used in a variety of scientific research applications, including studies on the mechanisms of action of certain enzymes and receptors. One study found that DCDP can inhibit the activity of a specific enzyme, which could have implications for the treatment of certain diseases.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-2-3-8-17(18(25)23-12-9-10-15(21)16(22)11-12)24-19(26)13-6-4-5-7-14(13)20(24)27/h4-7,9-11,17H,2-3,8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMRHSYCDIEXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

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